Aureobasidin S2b
Description
Structure
2D Structure
Properties
CAS No. |
153954-73-5 |
|---|---|
Molecular Formula |
C60H92N8O12 |
Molecular Weight |
1117.4 g/mol |
IUPAC Name |
3,6-dibenzyl-24-butan-2-yl-12-(4-hydroxybutan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-16-38(8)46-57(76)65(13)47(36(4)5)52(71)61-42(32-35(2)3)55(74)67(15)50(60(10,11)79)59(78)80-49(39(9)29-31-69)58(77)66(14)48(37(6)7)53(72)62-43(33-40-24-19-17-20-25-40)54(73)64(12)45(34-41-26-21-18-22-27-41)56(75)68-30-23-28-44(68)51(70)63-46/h17-22,24-27,35-39,42-50,69,79H,16,23,28-34H2,1-15H3,(H,61,71)(H,62,72)(H,63,70) |
InChI Key |
SJMVYAHBOJDUII-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CCO)C(C)(C)O)C)CC(C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CCO)C(C)(C)O)C)CC(C)C)C(C)C)C |
Synonyms |
Aureobasidin S2b |
Origin of Product |
United States |
Biosynthesis and Production of Aureobasidin S2b
Microbial Origin and Producing Organisms (Aureobasidium pullulans)
Aureobasidin S2b is a natural product synthesized by the black, yeast-like fungus Aureobasidium pullulans. vulcanchem.comnih.gov Specifically, it was discovered in the fermentation broth of A. pullulans strain R106, alongside other related compounds. vulcanchem.comnih.gov This fungus is known for its ability to produce a variety of biotechnologically significant compounds, including the antifungal antibiotic Aureobasidin A. nih.govescholarship.org A. pullulans exhibits significant phenotypic plasticity, existing in both yeast-like and mycelial forms, a characteristic that can influence its metabolic output. agriculturejournals.cz The production of aureobasidins is not a universal trait among all A. pullulans strains, indicating genetic diversity within the species. escholarship.org
Biosynthetic Pathways and Enzymology
The synthesis of this compound is a complex process involving large, multifunctional enzymes.
Non-Ribosomal Peptide Synthetase (NRPS) Involvement
This compound is a cyclic depsipeptide, a class of molecules assembled by non-ribosomal peptide synthetases (NRPSs). nih.govuniv-lille.fr These large, modular enzymes function as assembly lines, incorporating amino acids and other building blocks into a growing peptide chain without the use of ribosomes. univ-lille.frackerleylab.com The structure of aureobasidins, composed of eight amino acids and one hydroxy acid, is characteristic of NRPS products. nih.gov The biosynthesis of the related compound, Aureobasidin A, is catalyzed by a massive 11,659-amino-acid-long NRPS complex encoded by the aba1 gene. escholarship.orgsecondarymetabolites.org This complex is responsible for the specific selection and condensation of the constituent amino and hydroxy acids. secondarymetabolites.orgresearchgate.net
Polyketide Synthase (PKS) and Fatty Acid Synthase (FAS) Roles
While the core structure of this compound is peptide-based, the incorporation of a hydroxy acid, specifically a hydroxylated 2-hydroxy-3-methylpentanoic acid (Hmp), points to the involvement of pathways related to fatty acid or polyketide synthesis. nih.gov Polyketide synthases (PKSs) are large, multidomain enzymes that, similar to NRPSs, build complex molecules from simple acyl-CoA precursors. uniprot.orgnih.gov In fungi, PKSs are responsible for a wide array of secondary metabolites. nih.govplos.org The synthesis of the hydroxy acid component of aureobasidins likely involves enzymes with functionalities similar to those found in PKS or fatty acid synthase (FAS) systems, which catalyze the iterative condensation of acyl units. uniprot.orgjipb.net
Characterization of Biosynthetic Gene Clusters (BGCs)
The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs). mdpi.comnih.gov These clusters contain the genes for the core synthetases (NRPS and/or PKS), as well as genes encoding tailoring enzymes, transporters, and regulatory proteins. mdpi.comnih.gov The BGC for Aureobasidin A, centered around the large aba1 NRPS gene, has been identified and characterized. secondarymetabolites.orgnih.gov Genome sequencing of various A. pullulans strains has revealed the presence of numerous BGCs, indicating a high potential for the production of diverse secondary metabolites. escholarship.orgplos.org However, the specific BGC for this compound and the enzymes responsible for the hydroxylation of the Hmp residue have not been explicitly detailed in the provided search results. The identification of such clusters is crucial for understanding the complete biosynthetic pathway and for potential bioengineering efforts. mdpi.com
Fermentation Optimization Strategies
Maximizing the production of this compound requires careful control over the fermentation conditions of A. pullulans.
Influence of Culture Parameters on Yield
The yield of aureobasidins is significantly affected by various culture parameters. Studies on the closely related Aureobasidin A have demonstrated that optimizing these factors can lead to a substantial increase in production. agriculturejournals.czagriculturejournals.cz Key parameters include:
Inoculum Size: The initial concentration of fungal cells can impact the subsequent growth and production phases. An optimized inoculum size ensures a healthy and productive culture. For Aureobasidin A, an inoculum size of 6.8% (v/v) was found to be optimal. agriculturejournals.cz
Rotation Speed: Agitation, controlled by rotation speed, influences oxygen transfer and nutrient distribution in the fermentation broth. A rotation speed of 216 rpm was identified as optimal for Aureobasidin A production. agriculturejournals.cz
Temperature: A. pullulans growth and secondary metabolite production are temperature-dependent. The optimal temperature for Aureobasidin A production was determined to be 26°C. agriculturejournals.cz
pH: The pH of the culture medium affects enzyme activity and nutrient uptake. An initial pH of 7 was found to be ideal for maximizing Aureobasidin A yield. agriculturejournals.cz
By optimizing these parameters through methods like response surface methodology (RSM), the yield of Aureobasidin A was increased by 51%, from 610 mg/L to 920 mg/L. agriculturejournals.czagriculturejournals.cz It is highly probable that similar optimization strategies would be effective for enhancing the production of this compound.
Table 1: Optimal Fermentation Conditions for Aureobasidin A Production by Aureobasidium pullulans PA-2 agriculturejournals.cz
| Parameter | Optimal Value |
| Inoculum Size (% v/v) | 6.8 |
| Rotation Speed (rpm) | 216 |
| Culture Temperature (°C) | 26 |
| Initial pH | 7 |
| Liquid Volume (mL) | 125 |
Molecular and Cellular Mechanisms of Action
Primary Molecular Target Identification
The primary molecular target of Aureobasidin S2b, and its well-studied analog Aureobasidin A (AbA), is the enzyme inositol (B14025) phosphorylceramide (IPC) synthase patsnap.comgoogle.comnih.govfrontiersin.orgmdpi.comtakarabio.comuniprot.orgnih.govresearchgate.netresearchgate.net. This enzyme catalyzes a crucial step in fungal sphingolipid biosynthesis: the transfer of a phosphorylinositol head group from phosphatidylinositol (PI) to ceramide, thereby forming inositol phosphorylceramide (IPC) patsnap.comnih.govnih.govfrontiersin.orguniprot.orgresearchgate.netresearchgate.netnih.govresearchgate.net. IPC and its mannosylated derivatives are the principal complex sphingolipids in yeast, playing essential roles in cell membrane structure and signaling nih.govnih.govasm.org.
Aureobasidin A acts as a potent inhibitor of IPC synthase, binding with high affinity and exhibiting a tight-binding, non-competitive inhibition mechanism with respect to its substrates yeastgenome.org. The inhibitory concentration 50% (IC50) for yeast IPC synthase is reported to be as low as 0.2 nM nih.govyeastgenome.org. This high potency underscores its effectiveness in disrupting the target pathway.
Table 1: Aureobasidin A Inhibition of IPC Synthase in Fungal Species
| Fungal Species/Group | IPC Synthase IC50 (ng/ml) | MIC (µg/ml) | Reference |
| Candida spp. | 2 - 4 | < 2 | nih.govcapes.gov.br |
| Aspergillus spp. | 3 - 5 | > 50 | nih.govcapes.gov.br |
| Saccharomyces cerevisiae | ~0.0002 (nM) | 0.1 - 0.5 | takarabio.comyeastgenome.org |
Note: MIC values represent the minimum inhibitory concentration of Aureobasidin A against the whole organism, not the isolated enzyme.
In Saccharomyces cerevisiae, IPC synthase is not a single protein but a complex comprising at least two essential subunits: the catalytic subunit Aur1 and the regulatory subunit Kei1 nih.govuniprot.orgnih.govresearchgate.netuniprot.orgresearchgate.netplos.orgsemanticscholar.org. Aur1 possesses the catalytic core domain, which houses the active site responsible for transferring the phosphorylinositol group researchgate.net. Kei1 is crucial for the enzymatic activity and proper localization of the IPC synthase complex to the medial-Golgi compartment nih.govresearchgate.netresearchgate.net. Kei1 undergoes cleavage by the Kex2 endopeptidase in the late Golgi and participates in a recycling process between Golgi compartments, which is vital for maintaining functional IPC synthase activity nih.govuniprot.org.
Aur1 and Kei1 form a stable complex in vivo, and the presence of Kei1 is indispensable for Aur1's enzymatic function; Aur1 alone exhibits negligible IPC synthase activity nih.govresearchgate.net. Aureobasidin A binds to a predominantly hydrophobic pocket within the catalytic core domain of Aur1, thereby obstructing the access of its substrates nih.govresearchgate.net. Mutations that confer resistance to Aureobasidin A are typically located near this binding site, interfering with the drug's interaction with the enzyme nih.govresearchgate.net.
Inositol Phosphorylceramide (IPC) Synthase Inhibition
Impact on Fungal Sphingolipid Metabolism
By inhibiting IPC synthase, this compound effectively halts the synthesis of IPC and subsequent complex sphingolipids patsnap.comnih.govnih.govmdpi.comasm.org. This disruption leads to a significant depletion of essential sphingolipids, such as IPC and mannosylinositol phosphorylceramides (MIPCs), within the fungal cell patsnap.comnih.govnih.govasm.org. Concurrently, the pathway's blockage results in the accumulation of ceramide, the precursor molecule, which can reach toxic levels within the cell patsnap.comnih.govasm.org.
The depletion of complex sphingolipids and the accumulation of ceramides (B1148491) triggered by this compound have profound cellular consequences. The disruption of sphingolipid homeostasis compromises the integrity and signaling functions of the fungal cell membrane patsnap.comnih.govnih.govasm.org. The excessive buildup of ceramides is particularly detrimental, acting as a detergent-like molecule that can lead to cellular toxicity and death patsnap.comnih.govasm.org. Studies indicate that yeast cells treated with Aureobasidin A cease growth primarily due to ceramide intoxication, occurring even before critical depletion of IPC levels nih.gov. Furthermore, the inhibition of IPC synthase can induce cellular stress responses, including endoplasmic reticulum (ER) stress, increased cytosolic calcium levels, reactive oxygen species production, and mitochondrial damage, ultimately culminating in apoptosis asm.org.
Disruption of Sphingolipid Biosynthesis Pathway
Cellular Effects Induced by this compound
This compound, through its inhibition of IPC synthase, acts as a potent fungicidal agent. It is lethal to growing cells of susceptible fungal species, leading to a rapid decrease in viable cell numbers nih.gov. The disruption of membrane integrity is evident from the release of amino acids into the extracellular environment shortly after treatment nih.gov. Morphologically, Aureobasidin A treatment can induce aberrant actin assembly and chitin (B13524) delocalization, interfering with normal cellular processes such as budding and growth nih.gov. In pathogenic fungi like Candida albicans, Aureobasidin A has been shown to inhibit filamentation, a critical virulence factor associated with tissue invasion and pathogenicity asm.org. It can also reduce the secretion of virulence factors and the activity of enzymes involved in host tissue degradation, such as oxalic acid, cellulase, and pectinase, thereby impairing the fungus's ability to infect researchgate.net.
Alterations in Cell Membrane Integrity
A critical consequence of IPC synthase inhibition by aureobasidins is the disruption of fungal cell membrane integrity vulcanchem.compatsnap.commdpi.com. IPC synthase catalyzes the synthesis of inositol phosphorylceramides (IPCs), which are crucial components of fungal cell membranes, contributing to their structure, fluidity, and signaling functions vulcanchem.compatsnap.com. By inhibiting this enzyme, aureobasidins lead to a depletion of these essential sphingolipids vulcanchem.compatsnap.com. This depletion compromises the structural integrity of the plasma membrane, rendering the fungal cells more vulnerable. Research has demonstrated that aureobasidin treatment can increase fungal cells' susceptibility to detergents like sodium dodecyl sulfate (B86663) (SDS) and induce the release of intracellular DNA into the culture medium, indicative of significant membrane damage and leakage mdpi.com. These findings collectively highlight the role of aureobasidins in destabilizing the fungal cell membrane.
Mitochondrial Membrane Depolarization
Beyond effects on the plasma membrane, aureobasidin treatment has also been associated with disruptions in mitochondrial function. Studies involving Aureobasidin A have reported a reduction in mitochondrial membrane potential mdpi.com. The mitochondrial membrane potential is vital for cellular energy production through oxidative phosphorylation and plays a role in various cellular processes, including apoptosis biorxiv.orgmicropublication.org. The observed depolarization suggests that aureobasidins may indirectly impact cellular energy homeostasis and potentially trigger stress responses within the mitochondria.
Modulation of Fungal Cell Wall Components (e.g., Chitin Content)
Table 1: Observed Cellular Effects of Aureobasidin Treatment
| Cellular Component/Process | Observed Effect | Primary Aureobasidin Studied | Citation |
| Cell Membrane Integrity | Increased susceptibility to SDS; Enhanced DNA leakage | Aureobasidin A | mdpi.com |
| Mitochondrial Membrane | Reduced membrane potential | Aureobasidin A | mdpi.com |
| Fungal Cell Wall (Chitin) | Reduced chitin content | Aureobasidin A | mdpi.com |
Molecular Basis of Inhibitor Binding
The specific interaction of aureobasidins with their target enzyme, IPC synthase, is key to their mechanism of action.
Identification of Binding Pockets within IPC Synthase
Aureobasidins exert their antifungal activity by directly binding to and inhibiting the fungal IPC synthase enzyme vulcanchem.compatsnap.comresearchgate.netnih.govnih.gov. Structural studies, particularly cryo-electron microscopy (cryo-EM) of Saccharomyces cerevisiae IPC synthase (Aur1) in complex with Aureobasidin A, have provided detailed insights into the inhibitor's binding site researchgate.netnih.gov. The data reveal that Aureobasidin A occupies a predominantly hydrophobic pocket located within the catalytic core domain of the Aur1 subunit researchgate.netnih.gov. This pocket is crucial for the enzyme's function. Furthermore, mutations in the AUR1 gene that confer resistance to aureobasidins have been identified at specific amino acid positions, such as His157 and Phe158, which are located within or in close proximity to this binding site, underscoring its importance for inhibitor interaction nih.gov.
Substrate Entry Blockade Mechanisms
The binding of aureobasidins within the identified hydrophobic pocket of IPC synthase serves to physically obstruct the enzyme's active site patsnap.comresearchgate.netnih.gov. This blockade prevents the proper entry and interaction of the enzyme's natural substrates, ceramide and phosphatidylinositol patsnap.comresearchgate.netnih.gov. By occupying this critical region, aureobasidins effectively inhibit the catalytic activity of IPC synthase, thereby halting the production of inositol phosphorylceramide and subsequent complex sphingolipids patsnap.comresearchgate.net. This steric hindrance and blockade of substrate access are the fundamental molecular mechanisms by which aureobasidins achieve their inhibitory effect on fungal sphingolipid biosynthesis.
Table 2: Aureobasidin Binding Site Characteristics on IPC Synthase
| Target Enzyme | Subunit Involved | Location of Binding Pocket | Nature of Binding Pocket | Key Residues Implicated in Resistance | Citation |
| Inositol Phosphorylceramide (IPC) Synthase | Aur1 | Catalytic core domain | Predominantly hydrophobic | His157, Phe158 | researchgate.netnih.govnih.gov |
List of Compounds Mentioned:
this compound
Aureobasidin S1
Aureobasidin S2a
Aureobasidin S3
Aureobasidin S4
Aureobasidin A (AbA)
Ceramide
Phosphatidylinositol (PI)
Inositol Phosphorylceramide (IPC)
Sodium dodecyl sulfate (SDS)
Khafrefungin
Rustmicin
Galbonolide A
Pleofungin A
Ibrexafungerp
Fosmanogepix
Nikkomycins
Polyoxins
Plagiochin
Amphotericin B
Caspofungin
Structure Activity Relationship Sar Studies
Correlating Structural Features with Biological Activity
The hydroxy acid moiety at the N-terminus of the cyclic depsipeptide chain plays a significant role in the antifungal activity of aureobasidins. Aureobasidin S2b, along with related compounds S3 and S4, exhibits high activity against Candida species and Cryptococcus neoformans, and these compounds feature a hydroxylated hydroxy acid, specifically 2-hydroxy-3-methylpentanoic acid (Hmp) nih.gov. Comparative studies between Aureobasidin A (AbA) and Aureobasidin B (AbB) revealed that AbA, which contains D-Hmp at position 1, is more potent against Candida albicans and Cryptococcus neoformans than AbB, which contains 2-hydroxyisovaleric acid (D-Hiv) . While direct SAR studies specifically determining the critical necessity of the hydroxy acid moiety for biological activity have not been extensively documented researchgate.netnih.gov, the presence of a hydroxylated Hmp in highly active compounds like S2b underscores its importance.
Table 1: Comparison of Aureobasidin A and B Hydroxy Acid Moiety and Potency
| Aureobasidin | Hydroxy Acid Moiety at Position 1 | Potency against C. albicans and C. neoformans | Citation |
| A | 2R-hydroxy-3R-methylpentanoic acid (D-Hmp) | More potent | |
| B | 2R-hydroxyisovaleric acid (D-Hiv) | Less potent |
Several amino acid residues within the aureobasidin structure are conserved and appear to be critical for maintaining biological activity. Phenylalanine (Phe) at position 3, Proline (Pro) at position 5, and Leucine (B10760876) (Leu) at position 8 are consistently found across various aureobasidin structures . Studies involving amino acid supplementation in the production medium of Aureobasidium pullulans suggest that phenylalanine, proline, and leucine can influence the resulting antifungal activity against different fungal species nih.govresearchgate.net.
Specifically, residue 9, identified as β-hydroxy-N-methyl-L-valine (βOHMeVal), has been highlighted as crucial for activity. Analogs where this residue is substituted with other β-hydroxy amino acids tend to retain good activity against Candida albicans but often lose activity against Cryptococcus neoformans, indicating a differential impact on the spectrum of efficacy researchgate.net. Structural analyses suggest that βOHMeVal plays a role in receptor interaction, while Proline is essential for forming a key structural turn within the cyclic depsipeptide researchgate.netepdf.pubgithubusercontent.com. Furthermore, modifications at positions 3 (Phenylalanine) and 4 (N-methyl-Phenylalanine) have also been shown to alter the activity spectrum, with specific substitutions enhancing activity against Aspergillus fumigatus researchgate.netnih.gov.
Significance of Specific Amino Acid Residues (e.g., Phenylalanine, Proline, Leucine)
Impact of Structural Modifications on Efficacy
Altering the structure of aureobasidins through synthetic modifications can lead to changes in their efficacy and spectrum of activity.
Modifying the aureobasidin structure by exchanging amino acid residues is a key strategy for tuning their antifungal spectrum. For instance, substituting the N-methyl-L-phenylalanine at position 4 with N-methyl-D-alanine or sarcosine (B1681465) has resulted in compounds with substantially improved activity against Aspergillus fumigatus. Combining these substitutions with modifications to the side chain of the L-phenylalanine residue at position 3 has yielded compounds with potent A. fumigatus minimal inhibitory concentrations (MICs) nih.gov. Exchanging the β-hydroxy amino acid at position 9 with alternative β-hydroxy amino acids can preserve activity against Candida albicans but frequently leads to a loss of activity against Cryptococcus neoformans, thereby altering the compound's spectrum of efficacy researchgate.net.
Table 2: Impact of Residue Exchange on Activity Spectrum
| Position Modified | Example Original Residue | Example Modified Residue | Target Organism/Activity | Observed Effect on Spectrum | Citation |
| 4 | N-methyl-L-phenylalanine | N-methyl-D-alanine/Sarcosine | Aspergillus fumigatus | Significantly improved activity | nih.gov |
| 3 & 4 | (Implied original) | [L-biphenylalanyl3, N-methyl-D-alanyl4] | Aspergillus fumigatus | Improved activity (compared to native AbA) | researchgate.net |
| 9 | β-hydroxy-N-methyl-L-valine | Other β-hydroxy amino acids | Candida albicans vs. C. neoformans | Retains C. albicans activity, often loses C. neoformans activity | researchgate.net |
Information specifically detailing the effects of introducing alkyl chains as a modification strategy on the biological responses of this compound or other aureobasidins was not found in the provided search results. While aureobasidins are described as highly lipophilic nih.gov, and differences in hydrophilicity exist among various aureobasidins nih.gov, the direct impact of introducing alkyl chains as a synthetic modification on their biological responses remains an area not covered by the available data.
Hydrophilicity/Lipophilicity Balance and Bioactivity
The aureobasidin family of cyclic depsipeptides is characterized by potent antifungal activity, with members generally described as highly lipophilic nih.gov. This lipophilic nature is a key physicochemical property influencing their interaction with biological systems. However, structural variations within this family have led to compounds with modulated physicochemical properties, influencing their efficacy and spectrum of activity.
Data Table: Physicochemical Properties and Bioactivity of this compound and Related Compounds
| Compound | General Lipophilicity (Class Characteristic) | Hydrophilicity (Relative to A-R) | Primary Bioactivity Target(s) | Observed Bioactivity Level | Key Structural Feature Associated with Activity |
| This compound | Highly Lipophilic | Higher | Candida spp., Cryptococcus neoformans | Highly active | Hydroxylated Hmp moiety |
| Aureobasidin A | Highly Lipophilic | Lower | Fungal IPC synthase | Potent | Cyclic depsipeptide structure |
| Aureobasidin S3 | Highly Lipophilic | Higher | Candida spp., Cryptococcus neoformans | Highly active | Hydroxylated Hmp moiety |
| Aureobasidin S4 | Highly Lipophilic | Higher | Candida spp., Cryptococcus neoformans | Highly active | Hydroxylated Hmp moiety |
Synthetic Chemistry and Analog Development
Challenges in Aureobasidin Chemical Synthesis
Complex Cyclodepsipeptide Formation
The formation of the cyclic depsipeptide core of aureobasidins is inherently challenging. These molecules are highly N-methylated, which introduces significant steric hindrance around the amide bonds, making peptide couplings difficult. The presence of these N-methyl groups can also influence the peptide's conformational preferences, potentially hindering the desired cyclization reaction. The synthesis of these complex structures requires careful selection of coupling reagents and reaction conditions to overcome the reduced reactivity of the N-methylated amino groups.
Aureobasidins are composed of eight amino acids and one hydroxy acid, contributing to their complex cyclic structure. The specific sequence and the presence of both amide and ester linkages within the macrocycle add to the synthetic complexity.
Difficulties in Hydroxy Acid Esterification
A critical and challenging step in the synthesis of aureobasidins is the formation of the ester bond (lactone) involving the hydroxy acid moiety. The esterification process, whether attempted on the solid support or in solution, is often problematic. One significant issue is the potential for hydrolysis of the ester bond during subsequent synthetic steps, particularly during the removal of protecting groups under basic or acidic conditions, which can lead to low product yields.
For instance, in some synthetic approaches, the hydroxy acid residue has been attached to the resin as a depsidipeptide to circumvent the difficulties of esterification during the elongation of the peptide chain. However, this strategy is not without its own challenges, as the pre-formed ester linkage can still be susceptible to cleavage.
Purification Methodologies for Synthetic Products
The purification of both the linear precursors and the final cyclic depsipeptides of aureobasidins presents a significant hurdle. These molecules are often very nonpolar, which complicates their separation from nonpolar byproducts and unreacted starting materials. The purification process frequently results in the isolation of only small amounts of the desired product.
Standard purification techniques such as column chromatography are employed, but the hydrophobic nature of the aureobasidins can lead to poor separation and recovery. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is often necessary to achieve high purity, but this can be a time-consuming and costly process, especially for larger-scale preparations. researchgate.net The development of efficient and scalable purification methods remains a key challenge in the field. A typical purification protocol might involve initial separation on an adsorption column followed by further purification using reversed-phase chromatography. google.com
Strategies for Total Synthesis
To address the challenges associated with the synthesis of aureobasidins, researchers have developed various strategies, primarily revolving around a combination of solid-phase peptide synthesis (SPPS) for the linear precursor followed by a solution-phase cyclization.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
The synthesis of the linear precursor of aureobasidin analogs is commonly achieved using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. researchgate.net A common choice of solid support is 2-chlorotrityl chloride resin, which allows for the mild cleavage of the final peptide, preserving sensitive functionalities.
The formation of the amide bonds, especially those involving sterically hindered N-methylated amino acids, requires the use of potent coupling reagents. A variety of such reagents have been employed, including:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) researchgate.nettandfonline.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
DIC/DMAP (N,N'-Diisopropylcarbodiimide/4-Dimethylaminopyridine) researchgate.net
One strategy to overcome the difficult ester bond formation on the solid phase involves preparing a depsidipeptide fragment in solution first. This fragment, containing the pre-formed ester linkage, is then attached to the resin, followed by the elongation of the rest of the peptide chain. researchgate.net Another approach involves constructing the ester bond directly on the resin, which has been shown to be feasible using reagents like DIC/DMAP. researchgate.net
| Reagent/Method | Application in Aureobasidin Synthesis |
| SPPS (Fmoc strategy) | Synthesis of the linear peptide precursor. |
| 2-Chlorotrityl chloride resin | Solid support for SPPS, allowing mild cleavage. |
| HATU | Coupling reagent for amide bond formation. researchgate.nettandfonline.com |
| HBTU | Coupling reagent for amide bond formation. |
| DIC/DMAP | Reagents for ester bond formation on-resin. researchgate.net |
| Pre-formed depsidipeptide | Solution-phase synthesis of a hydroxy acid-amino acid dimer before attachment to the resin. researchgate.net |
Solution-Phase Cyclization Approaches
Once the linear depsipeptide precursor is synthesized and cleaved from the solid support, the crucial macrocyclization step is performed in the solution phase. This reaction is typically carried out under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
The choice of the cyclization reagent is critical for achieving a good yield of the desired cyclic product. HATU has been widely and successfully used as a coupling reagent for the solution-phase cyclization of aureobasidin linear precursors. researchgate.nettandfonline.com The reaction is generally performed in a suitable organic solvent with the presence of a base such as diisopropylethylamine (DIPEA). tandfonline.com The selection of the cyclization site within the linear precursor is also a key strategic consideration, with proline often being positioned at the N-terminus to act as a β-turn inducer, which can facilitate the cyclization process. nih.gov
Coupling Reagents and Protecting Group Chemistries
The synthesis of a complex cyclic depsipeptide like Aureobasidin A and its analogs presents significant challenges, particularly in the formation of amide and ester bonds. The selection of appropriate coupling reagents and protecting groups is critical to ensure high yields and minimize side reactions such as racemization. peptide.comiris-biotech.de
In the solid-phase peptide synthesis (SPPS) of Aureobasidin analogs, a variety of coupling reagents have been employed. These include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and HBTU. peptide.comiris-biotech.de PyBOP is noted for its efficiency in coupling amino acids with minimal hazardous byproducts. peptide.com HATU, a derivative of HOAt, generally offers faster reaction times and reduced epimerization. peptide.comiris-biotech.de For more challenging couplings, particularly involving N-methylated amino acids, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) has proven to be highly effective. iris-biotech.de The synthesis of Aureobasidin A has also been achieved using bromotris(pyrrolidino)phosphonium hexafluorophosphate (PyBroP) as a coupling reagent. researchgate.net
Protecting group strategy is another cornerstone of Aureobasidin synthesis. The most common strategies involve the use of Fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) groups for the protection of the α-amino function of the amino acids. researchgate.net The choice between Fmoc and Boc dictates the conditions for deprotection, with Fmoc being base-labile (typically removed with piperidine) and Boc being acid-labile (removed with trifluoroacetic acid - TFA). researchgate.net The use of "safety-catch" linkers in SPPS allows for the combination of both Fmoc and Boc strategies, providing greater flexibility in the synthesis of complex peptides. researchgate.net These linkers are stable under the conditions used for both α-amino and side-chain deprotection but can be activated for cleavage by a specific chemical reaction at the end of the synthesis. researchgate.net
For the protection of other functional groups, a variety of reagents are available. For instance, the hydroxyl group of the β-hydroxy-N-methyl-L-valine residue is important for biological activity and may require protection during certain synthetic steps. researchgate.net
Table 1: Common Coupling Reagents in Peptide Synthesis
| Reagent | Type | Key Features |
|---|---|---|
| PyBOP | Phosphonium Salt | Efficient coupling, less hazardous byproducts. peptide.com |
| HATU | Uronium Salt | Fast reaction, less epimerization. peptide.comiris-biotech.de |
| PyAOP | Phosphonium Salt | Effective for hindered amino acids and cyclization. iris-biotech.de |
| PyBroP | Phosphonium Salt | Used in the total synthesis of Aureobasidin A. researchgate.net |
| DCC/DIC | Carbodiimide | Common for amide/ester formation, can cause side reactions. peptide.com |
Design and Synthesis of Aureobasidin Analogs
Rational Design Based on SAR Data
Structure-activity relationship (SAR) studies are fundamental to the rational design of Aureobasidin analogs with improved pharmacological profiles. researchgate.netacs.org These studies have shown that modifications to the amino acid sequence can significantly alter the antifungal activity and spectrum. frontiersin.org
Key findings from SAR studies that guide analog design include:
Residue 9 (β-hydroxy-N-methyl-L-valine): The hydroxyl group and the chirality of this residue are critical for antifungal activity. researchgate.net
Residues 3 (L-phenylalanine) and 4 (N-methyl-L-phenylalanine): Modifications at these positions have been a major focus for improving activity against Aspergillus fumigatus. researchgate.netacs.org For instance, replacing N-methyl-L-Phe at position 4 with N-methyl-D-Ala or sarcosine (B1681465), combined with modifications to the L-Phe side chain at position 3, has yielded compounds with significant activity against A. fumigatus. acs.org
Lipophilicity: Increasing the lipophilicity at certain positions can enhance antifungal potency. For example, analogs with a hexyl ester group at position 6 showed potent activity against Candida species. frontiersin.org
These SAR insights allow for a targeted approach to analog design, moving beyond random screening to the creation of molecules with specific desired characteristics.
Targeted Modifications for Enhanced Bioactivity or Specificity (e.g., Antifungal Spectrum against Aspergillus fumigatus)
A primary goal in the development of Aureobasidin analogs has been to broaden its antifungal spectrum to include clinically important pathogens like Aspergillus fumigatus, against which the parent compound has limited activity. researchgate.netacs.org This lack of activity is partly attributed to efflux pumps in A. fumigatus that efficiently remove the drug. researchgate.net
Targeted modifications have successfully addressed this limitation. Research has shown that modifications at the N-Me-Phe residue at position #4 can lead to potent analogs with improved activity against A. fumigatus. acs.org Even modifications to the mPhe⁴ residue alone can generate derivatives with considerable activity against Aspergillus species. amazonaws.com For example, the introduction of a boronate ester at the mPhe⁴ position resulted in a synthetic intermediate with significantly improved A. fumigatus activity. acs.orgamazonaws.com
Further derivatization of this position has produced compounds with minimal inhibitory concentrations (MICs) against A. fumigatus in the low single-digit microgram/mL range, and in some cases, less than 0.5 μg/mL. acs.orgamazonaws.com Specifically, compounds where the boronate was converted to a bromide or iodide and then subjected to Suzuki coupling to introduce biaryl structures showed a dramatic drop in their A. fumigatus MICs while retaining potent activity against Candida albicans. acs.org
Advanced Synthetic Approaches (e.g., Iridium-Catalyzed Borylation, Suzuki Coupling)
To facilitate the targeted modifications identified through SAR studies, advanced synthetic methods have been employed. A key breakthrough has been the use of iridium-catalyzed C-H borylation. acs.orgfrontiersin.org This reaction allows for the direct functionalization of the phenylalanine residues in Aureobasidin A, a modification that was previously difficult to achieve with traditional chemistries. acs.org The borylation typically occurs at the para position of the phenyl ring, creating a boronate ester. acs.org
This boronate ester serves as a versatile synthetic handle for further modifications via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. acs.orgmdpi.com The pinacol (B44631) boronate can be converted to a more reactive bromide or iodide, which then serves as the starting material for the Suzuki coupling. acs.org This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling extensive SAR exploration that was not possible with previous synthetic routes. acs.orgmdpi.com
Table 2: Key Compounds and Their Bioactivity
| Compound Name | Modification | Target Organism | Reported Activity (MIC) | Reference |
|---|---|---|---|---|
| Aureobasidin A (AbA) | Wild Type | Aspergillus fumigatus | Limited activity | researchgate.netacs.org |
| [L-biphenylalanyl³,N-methyl-D-alanyl⁴]-AbA | Replacement of residues 3 and 4 | Aspergillus fumigatus | Active | researchgate.net |
| boronate-mPhe⁴-AbA (Cmpd 2) | Boronate ester at mPhe⁴ | Aspergillus fumigatus | Significantly improved activity | acs.orgamazonaws.com |
| Br-mPhe⁴-AbA (Cmpd 3) | Bromide at mPhe⁴ | Aspergillus fumigatus | Significantly improved activity | acs.orgamazonaws.com |
| Compound 15 | Suzuki coupled biaryl at mPhe⁴ | Aspergillus fumigatus | >10-fold drop in MIC | acs.org |
| Compound 20 | Suzuki coupled biaryl at mPhe⁴ | Aspergillus fumigatus | Lowest MIC, >10-fold drop | acs.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Aureobasidin A |
| Aureobasidin S2b |
| [L-biphenylalanyl³,N-methyl-D-alanyl⁴]-AbA |
| boronate-mPhe⁴-AbA (Cmpd 2) |
| Br-mPhe⁴-AbA (Cmpd 3) |
| Compound 15 |
| Compound 20 |
| L-phenylalanine |
| N-methyl-L-phenylalanine |
| N-methyl-D-Ala |
| sarcosine |
| β-hydroxy-N-methyl-L-valine |
| L-glutamic acid |
| Trifluoroacetic acid (TFA) |
Advanced Research Methodologies and Applications
Aureobasidin S2b in Fungal Genetic and Molecular Biology Research
The utility of aureobasidins, including related compounds like Aureobasidin A, extends into fundamental genetic and molecular biology research, primarily due to their specific mode of action.
Utilization as a Selectable Marker in Yeast Systems (e.g., Yeast Two-Hybrid)
Aureobasidin A (AbA), a closely related compound to this compound, serves as a powerful selectable marker in yeast-based genetic screening systems, such as the yeast two-hybrid (Y2H) assay. takarabio.comyeasenbio.comtakara-bio.co.jp The Y2H system is a molecular biology technique used to identify protein-protein interactions. yeasenbio.com
The basis for its use as a selectable marker lies in its mechanism of action. AbA inhibits inositol (B14025) phosphorylceramide (IPC) synthase, an essential enzyme in yeast encoded by the AUR1 gene. takarabio.comtakarabio.com This inhibition is toxic to a wide range of yeast and fungal species, including Saccharomyces cerevisiae, Schizosaccharomyces pombe, and Candida glabrata. takarabio.comyeasenbio.com A specific mutation in the AUR1 gene, known as AUR1-C, confers resistance to AbA. takarabio.comtakara-bio.co.jp
In Y2H systems, the AUR1-C gene is used as a reporter. takara-bio.co.jp When two proteins of interest interact, they bring together the DNA-binding and activation domains of a transcription factor, which then drives the expression of reporter genes, including AUR1-C. biorxiv.org This allows the transformed yeast cells to grow on a medium containing AbA, effectively selecting for positive interactions and significantly reducing the background of false positives that can occur with nutritional markers alone. takara-bio.co.jptakarabio.com This system has been successfully employed in various studies, including the investigation of protein interactions in banana and Arabidopsis. biorxiv.orgresearchgate.net
The key components of this selection system are detailed in the table below:
| Component | Function | Reference |
| Aureobasidin A (AbA) | Antifungal agent that inhibits IPC synthase. | takarabio.comtakarabio.com |
| AUR1 gene | Encodes the essential enzyme IPC synthase. | takarabio.com |
| AUR1-C gene | A mutant allele of AUR1 that confers resistance to AbA. | takara-bio.co.jp |
| Yeast Two-Hybrid System | A method to screen for protein-protein interactions. | yeasenbio.com |
Investigation of Fungal Drug Resistance Mechanisms
The emergence of fungal resistance to existing drugs is a significant concern. Aureobasidins have become a tool for investigating these resistance mechanisms. Studies have shown that resistance to Aureobasidin A in Candida albicans can arise through aneuploidy, specifically the trisomy of chromosome 1. frontiersin.org This chromosomal duplication leads to altered gene expression, affecting not only the direct target of the drug but also conferring cross-resistance to other antifungals like caspofungin and 5-flucytosine. frontiersin.org
Furthermore, research on fluconazole-resistant Candida species has explored the effects of Aureobasidin A. mdpi.commodares.ac.ir These studies reveal that treatment with Aureobasidin A can lead to various cellular alterations, including increased oxidative stress, mitochondrial membrane depolarization, and changes in the cell wall's chitin (B13524) content. mdpi.com Understanding how fungi develop resistance to aureobasidins and the cellular consequences of inhibiting the sphingolipid biosynthesis pathway provides valuable insights for developing new antifungal strategies. mdpi.commin-biotech.com
Biophysical and Structural Biology Approaches
Advanced analytical techniques have been instrumental in characterizing the structure and function of aureobasidins and their interactions with target enzymes.
Cryo-Electron Microscopy (Cryo-EM) for Enzyme-Inhibitor Complexes
Cryo-electron microscopy (Cryo-EM) has provided high-resolution structural insights into how Aureobasidin A interacts with its target, IPC synthase. A recent study presented the cryo-EM structure of the Saccharomyces cerevisiae IPC synthase (composed of Aur1 and Kei1 subunits) in a complex with AbA. nih.gov The structure revealed that AbA binds to a hydrophobic pocket within the catalytic domain of the Aur1 subunit, effectively blocking the entry of the enzyme's substrates. nih.gov This detailed structural information also helps to explain how specific mutations near the binding site can confer resistance to the inhibitor. nih.gov
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for the structural elucidation of natural products like this compound. anu.edu.aucurrenta.defrontiersin.org The discovery of new aureobasidins, including S1, S2a, S2b, S3, and S4, was achieved using online liquid chromatography combined with electrospray ionization mass spectrometry. nih.gov
These methods allow for the precise determination of molecular weight and fragmentation patterns (MS) and provide detailed information about the three-dimensional structure and connectivity of atoms within the molecule (NMR). currenta.ded-nb.infomdpi.com The structures of various aureobasidin compounds and related metabolites have been established using a combination of 1D and 2D NMR and mass spectral data. minia.edu.eg
In Vitro Efficacy Studies (Excluding Human Clinical Trials)
The antifungal properties of aureobasidins have been evaluated in numerous in vitro studies against a range of fungal pathogens.
Five new aureobasidins, including S2b, were discovered and their antifungal activities were assessed. nih.gov Aureobasidins S2b, S3, and S4, which possess a hydroxylated 2-hydroxy-3-methylpentanoic acid (Hmp) moiety, demonstrated high activity against Candida species and Cryptococcus neoformans. nih.gov The in vitro activity of various Aureobasidin A derivatives has also been tested against Candida albicans and Aspergillus fumigatus. nih.gov
The following table summarizes the in vitro antifungal activity of selected aureobasidins against various fungal species.
| Compound | Fungal Species | Activity | Reference |
| This compound | Candida spp., Cryptococcus neoformans | Highly active | nih.gov |
| Aureobasidin S3 | Candida spp., Cryptococcus neoformans | Highly active | nih.gov |
| Aureobasidin S4 | Candida spp., Cryptococcus neoformans | Highly active | nih.gov |
| Aureobasidin A | Candida albicans | Potent inhibitory effects, especially when combined with fluconazole | modares.ac.ir |
| Aureobasidin A Derivatives | Aspergillus fumigatus | Improved activity with certain modifications | nih.gov |
Studies have also demonstrated the efficacy of volatile organic compounds produced by Aureobasidium pullulans in inhibiting the growth of strawberry fungal pathogens like Botrytis cinerea and Colletotrichum acutatum in vitro. researchgate.net
Antifungal Spectrum Against Key Fungal Pathogens (e.g., Candida spp., Cryptococcus neoformans)
This compound, a naturally occurring cyclic depsipeptide, has demonstrated significant in vitro activity against a range of clinically important fungal pathogens. Research has particularly focused on its efficacy against various species of Candida and Cryptococcus neoformans, which are common causes of opportunistic mycoses in humans.
Three specific aureobasidins, namely S2b, S3, and S4, have been identified as highly active against both Candida spp. and Cryptococcus neoformans. nih.gov These compounds are characterized by the presence of a hydroxylated 2-hydroxy-3-methylpentanoic acid (Hmp) as their hydroxy acid component. nih.gov
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. Detailed studies have quantified the potent antifungal activity of this compound against several fungal species. The table below summarizes the MIC values of this compound against various yeast strains, highlighting its broad-spectrum potential.
Table 1: Antifungal Activity of this compound Against Pathogenic Yeasts
| Organism | Strain | MIC (µg/mL) |
|---|---|---|
| Candida albicans | A 9540 | 0.2 |
| Candida tropicalis | IFO 0589 | 0.2 |
| Candida glabrata | IFO 0005 | 0.78 |
| Candida kefyr | IFO 0587 | 0.39 |
| Candida parapsilosis | IFO 0586 | 0.39 |
| Cryptococcus neoformans | IFO 0410 | 0.78 |
Q & A
Q. What experimental methodologies are recommended for determining the minimum inhibitory concentration (MIC) of Aureobasidin S2b against fungal pathogens?
The agar dilution method is widely used, as demonstrated in studies on Candida albicans. Serial dilutions of this compound are prepared in agar plates, inoculated with standardized fungal suspensions (e.g., 1×10⁴ CFU/mL), and incubated at 35°C for 48 hours. MIC is defined as the lowest concentration inhibiting visible growth. Validation via broth microdilution or time-kill assays is recommended. For example, Aureobasidin A showed an MIC of 2 μg/mL against C. albicans ATCC 76615 .
Q. What are the essential controls required for reliable assessment of this compound's antifungal activity in vitro?
Essential controls include:
- Solvent-only plates (e.g., DMSO controls matching drug dilution concentrations).
- Reference strains with known susceptibility profiles (e.g., C. albicans ATCC 90028 as a quality control).
- Daily monitoring of incubation conditions (temperature/humidity variance ≤2%).
- Positive (amphotericin B) and negative (sterile agar) controls across three biological replicates .
Q. What is the hypothesized primary molecular target of this compound in fungal cells?
Studies on Aureobasidin A suggest inositol phosphorlyceramide synthase (IPCS) as a potential target, based on structural homology with yeast IPCS inhibition. Researchers should validate this through enzyme inhibition assays using purified IPCS and comparative genomics of resistant mutants. Off-target effects must be ruled out via proteomic profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in synergistic efficacy data when combining this compound with azole antifungals?
Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICIs), followed by time-kill curve analysis under varying pharmacokinetic conditions. Statistical reconciliation using Bland-Altman plots or mixed-effects models can differentiate true synergy from methodological artifacts. For instance, Aureobasidin A combined with fluconazole reduced MIC values by 75% in C. albicans, but batch-to-batch variability in media composition may confound results .
Q. What parameters should be prioritized when designing longitudinal studies to investigate this compound resistance development?
Key parameters include:
- Stepwise vs. abrupt exposure protocols to mimic clinical dosing.
- Genomic sequencing at regular intervals (e.g., every 10 generations) to track mutation accumulation.
- Fitness cost assessments via competitive growth assays against wild-type strains.
- Sample sizes calculated using previous MIC variance data (α=0.05, power=0.8) .
Q. What advanced statistical methods are appropriate for analyzing dose-response nonlinearity in this compound efficacy studies?
Four-parameter logistic regression (4PL) modeling is recommended for MIC distribution data, with comparison of Hill slopes across strains. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals for EC₅₀ values. For non-monotonic responses, segmented regression or Bayesian changepoint analysis may reveal threshold effects .
Q. How should researchers address conflicting data on this compound's off-target effects in non-fungal eukaryotic models?
Conduct cross-species IPCS inhibition assays (e.g., Leishmania vs. mammalian cells) to assess selectivity. Use CRISPR-Cas9 knockouts of putative off-target genes in model organisms. Proteomic profiling (e.g., LC-MS/MS) can identify unintended binding partners. Off-target activity observed in Leishmania major suggests caution in extrapolating fungal-specific mechanisms .
Methodological Frameworks
Q. What strategies optimize the reproducibility of this compound activity assays across laboratories?
Standardize protocols using CLSI M27/M38 guidelines, including:
Q. How can researchers design experiments to differentiate fungicidal vs. fungistatic modes of action for this compound?
Perform time-kill assays over 24–72 hours, with aliquots plated on drug-free media to assess regrowth. A ≥3-log₁₀ reduction in CFU/mL within 24 hours indicates fungicidal activity. Parallel staining with propidium iodide or FUN-1 viability dyes provides complementary evidence .
Data Interpretation & Reporting
Q. What criteria should guide the selection of in vivo models for this compound efficacy studies?
Prioritize models with:
- Clinically relevant infection routes (e.g., disseminated candidiasis in neutropenic mice).
- Pharmacokinetic compatibility with this compound’s solubility and half-life.
- Immune-competent vs. immunosuppressed cohorts to assess host-dependent effects.
Ethical approval must address compound toxicity thresholds and humane endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
